molecular formula C20H16FN9O2 B3001153 1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903434-52-5

1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3001153
CAS RN: 1903434-52-5
M. Wt: 433.407
InChI Key: USIZDCPEYJONBU-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methyl group, an oxadiazolyl group, a triazolopyridinyl group, and a triazole carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the fluorophenyl and methyl groups, and the formation of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the functional groups and rings . For example, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the carboxamide group might participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility might be affected by the presence of the polar carboxamide group, while its melting and boiling points might be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Biological Properties

  • Fused heterocyclic 1,2,4-triazoles, which include compounds similar to the one , have been synthesized and assessed for various biological properties. These compounds have been found to have significant biological activity due to their structural features (Karpina et al., 2019).

Antibacterial Activity

  • Compounds bearing triazole, oxadiazole, and other moieties, similar to the compound , have been synthesized and tested for their antibacterial activity. These compounds, including derivatives of 1,2,4-triazole, have shown promising results against various bacteria (Balandis et al., 2019).

Antimicrobial Activities

  • New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These include compounds with structures related to the one , demonstrating significant antimicrobial properties (Bayrak et al., 2009).

Synthesis and Characterization

  • Various N- and S-substituted 1,3,4-oxadiazole derivatives have been synthesized, including bicyclic derivatives with triazole and thiadiazole rings. These compounds, related to the queried compound, were structurally elucidated, showcasing the diversity and complexity of synthesis in this chemical class (El‐Sayed et al., 2008).

Anticancer Activity

  • 1,2,4-Triazolo[4,3-a]-quinoline derivatives, related to the compound , have been designed and synthesized for anticancer activity. These compounds show potential cytotoxicity against certain cancer cell lines, indicating their application in cancer research (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use . For example, if it were used as a drug, potential side effects and toxicity would be important considerations .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . For example, it could be investigated for use in new drugs or materials .

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN9O2/c1-11-18(26-28-30(11)15-5-3-14(21)4-6-15)19(31)22-10-17-25-24-16-9-13(7-8-29(16)17)20-23-12(2)27-32-20/h3-9H,10H2,1-2H3,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZDCPEYJONBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

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